molecular formula C18H13Cl2NO4 B2781866 (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 847183-78-2

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2781866
CAS No.: 847183-78-2
M. Wt: 378.21
InChI Key: SWNHCTMKIKJXHP-SXGWCWSVSA-N
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Description

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C18H13Cl2NO4 and its molecular weight is 378.21. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-21(2)18(23)24-10-6-7-11-15(8-10)25-16(17(11)22)9-12-13(19)4-3-5-14(12)20/h3-9H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNHCTMKIKJXHP-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The compound can be synthesized through various organic reactions involving benzofuran derivatives and dichlorobenzylidene moieties. The synthesis typically involves condensation reactions followed by carbamate formation. The structural integrity of the compound is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate. For instance, derivatives with similar structures have shown significant activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

CompoundTarget BacteriaMIC (μg/mL)Inhibition (%)
17S. aureus299.4
18S. aureus298.7
17A. baumannii1698.2

These findings suggest that the compound may possess similar antibacterial properties, making it a candidate for further investigation as a potential therapeutic agent against resistant infections.

Anti-inflammatory Activity

Compounds within the same chemical class have also demonstrated anti-inflammatory effects . For example, research indicates that certain benzofuran derivatives inhibit TNF-α-induced monocyte adhesion to epithelial cells, which is crucial in inflammatory bowel disease (IBD) models .

The inhibitory effects were correlated with reduced production of reactive oxygen species (ROS) and decreased expression of adhesion molecules like ICAM-1 and MCP-1. This suggests that the compound could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can be influenced by various substitutions on its aromatic rings. Studies have shown that:

  • Halogen substitutions at specific positions enhance antibacterial activity.
  • Hydrophilic groups tend to diminish activity, indicating the importance of lipophilicity for membrane permeability.

Case Studies

In a study examining the effects of similar compounds on drug-resistant bacteria, several derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with halogen substitutions exhibited improved inhibition rates against MRSA and other resistant strains .

Another study focused on the anti-inflammatory properties of benzofuran derivatives demonstrated significant inhibition of TNF-α expression in vitro and in vivo models of colitis . These findings support the potential therapeutic applications of compounds like (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate in treating infections and inflammatory diseases.

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